7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate
Description
7-O-(2,5-Dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate is a synthetic ester derivative featuring a heptanedioate backbone substituted with a 2,5-dioxopyrrolidin-1-yl group at the 7-O position and an ethyl ester at the 1-O position.
The ethyl ester variant likely differs in solubility, stability, and steric effects due to the smaller ethyl group compared to tert-butyl. The dioxopyrrolidinyl group is known to act as a leaving group in nucleophilic substitution reactions, enabling targeted drug release or polymer conjugation, a feature shared with other pyrrolidinone-based pharmaceuticals .
Properties
IUPAC Name |
7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6/c1-2-19-12(17)6-4-3-5-7-13(18)20-14-10(15)8-9-11(14)16/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSGPBCOICZYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate typically involves the esterification of heptanedioic acid with 2,5-dioxopyrrolidin-1-yl and ethyl alcohol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Medicine: As a precursor for drug development and pharmaceutical research.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate exerts its effects involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of 7-O-(2,5-Dioxopyrrolidin-1-yl) 1-O-Ethyl Heptanedioate and Analogues
Functional Group and Reactivity Comparison
- Dioxopyrrolidinyl vs. Oxopyrrolidinyl Groups : The 2,5-dioxopyrrolidinyl group in the target compound is more electrophilic than the 2-oxopyrrolidinyl group in Imp. A(EP) , making it more reactive in conjugation or hydrolysis-driven release mechanisms.
Biological Activity
The compound 7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate is a derivative of the 5-oxopyrrolidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H23NO6
- Molecular Weight : 313.35 g/mol
- CAS Number : 2706536-09-4
Biological Activity Overview
The biological activity of compounds in the 5-oxopyrrolidine series, including this compound, has been characterized by various pharmacological effects:
-
Anticancer Activity
- Studies have shown that derivatives of 5-oxopyrrolidines exhibit significant anticancer properties. For instance, the anticancer activity was evaluated using the A549 human lung adenocarcinoma model. Compounds demonstrated structure-dependent activity, with certain substitutions enhancing efficacy against cancer cells while maintaining lower toxicity in non-cancerous cells .
- A notable compound in this series exhibited a reduction in A549 cell viability to as low as 61% compared to control treatments .
- Antimicrobial Properties
- Antioxidant Activity
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a controlled study involving the A549 cell line, various derivatives were tested for their cytotoxic effects. The results indicated that specific structural modifications significantly enhanced anticancer potency. For example, the introduction of halogenated phenyl groups improved the reduction of cell viability compared to unmodified compounds .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of these compounds against clinically significant pathogens. The findings revealed that certain derivatives were effective in inhibiting growth and showed promise as candidates for developing new antibiotics to combat resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
